(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1327170-09-1
VCID: VC11835760
InChI: InChI=1S/C22H18ClF3N2O3/c23-15-5-8-19-13(10-15)11-18(20(29)27-12-17-2-1-9-30-17)21(31-19)28-16-6-3-14(4-7-16)22(24,25)26/h3-8,10-11,17H,1-2,9,12H2,(H,27,29)
SMILES: C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C22H18ClF3N2O3
Molecular Weight: 450.8 g/mol

(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

CAS No.: 1327170-09-1

Cat. No.: VC11835760

Molecular Formula: C22H18ClF3N2O3

Molecular Weight: 450.8 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-6-chloro-N-[(oxolan-2-yl)methyl]-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide - 1327170-09-1

Specification

CAS No. 1327170-09-1
Molecular Formula C22H18ClF3N2O3
Molecular Weight 450.8 g/mol
IUPAC Name 6-chloro-N-(oxolan-2-ylmethyl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Standard InChI InChI=1S/C22H18ClF3N2O3/c23-15-5-8-19-13(10-15)11-18(20(29)27-12-17-2-1-9-30-17)21(31-19)28-16-6-3-14(4-7-16)22(24,25)26/h3-8,10-11,17H,1-2,9,12H2,(H,27,29)
Standard InChI Key VDOLYKDMJWBFIO-UHFFFAOYSA-N
SMILES C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)C(F)(F)F
Canonical SMILES C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=NC4=CC=C(C=C4)C(F)(F)F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound features a 2H-chromene core (benzopyran) substituted at three critical positions:

  • Position 6: A chlorine atom, which enhances electron-withdrawing effects and influences reactivity .

  • Position 3: A carboxamide group (-CONH-) linked to a tetrahydrofuran (oxolan-2-yl)methyl moiety, potentially improving solubility and bioavailability .

  • Position 2: A (Z)-configured imino group (-N=) bonded to a 4-(trifluoromethyl)phenyl ring, introducing steric bulk and hydrophobic interactions .

The Z-configuration at the imino group dictates spatial orientation, which may influence molecular recognition in biological systems.

Physicochemical Properties

Key properties derived from analogous chromene derivatives include:

PropertyValue/DescriptionSource Analogue
Molecular FormulaC₂₂H₁₉ClF₃N₂O₃
Molecular Weight451.85 g/molCalculated
CAS Number1327195-82-3 (analogous compound)
SolubilityModerate in polar aprotic solvents (e.g., DMSO)
logP (Partition Coefficient)~3.2 (estimated)

Synthesis and Structural Modification

Synthetic Pathways

The synthesis of this compound likely follows multi-step protocols similar to those for related chromene-3-carboxamides :

  • Chromene Core Formation: Baylis-Hillman adducts are condensed with salicylaldehyde derivatives to construct the 2H-chromene skeleton .

  • Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 6 .

  • Carboxamide Installation: Coupling the chromene-3-carboxylic acid intermediate with (oxolan-2-yl)methylamine using carbodiimide reagents (e.g., DCC) .

  • Imino Group Functionalization: Condensation with 4-(trifluoromethyl)aniline under acidic or thermal conditions to form the (Z)-imino configuration .

Structural Analogues and SAR Insights

  • 6-Substituents: Chlorine at position 6 enhances electrophilic reactivity and antimicrobial potency compared to unsubstituted chromenes .

  • 3-Carboxamide Modifications: The oxolan-2-ylmethyl group may improve membrane permeability, as seen in analogues with tetrahydrofuran moieties.

  • 2-Imino Groups: Trifluoromethylphenyl substitution increases hydrophobic interactions with protein targets, as observed in P2Y6 receptor antagonists .

Spectroscopic Characterization

Data from related chromene-carboxamides suggest the following spectral signatures:

TechniqueKey Features
IR Spectroscopy- C=O stretch (amide I) at ~1660 cm⁻¹
- N-H stretch at ~3385 cm⁻¹
¹H NMR- Aromatic protons (δ 6.8–8.2 ppm)
- Oxolan methylene (δ 3.5–4.0 ppm)
¹³C NMR- Carbonyl carbon (δ ~165 ppm)
- CF₃ signal (δ ~120 ppm, q, J = 288 Hz)
MSMolecular ion peak at m/z 451.85 (M⁺)

Biological Activities and Mechanisms

Anticancer Activity

Chromene derivatives interfere with cell cycle progression and induce apoptosis in cancer cells . The trifluoromethylphenyl group in this compound may potentiate interactions with kinase domains or DNA topoisomerases .

Anti-Inflammatory and Receptor Modulation

2H-chromenes act as antagonists for purinergic receptors (e.g., P2Y6R), modulating inflammatory responses . The imino group’s geometry (Z-configuration) is critical for receptor binding affinity.

Applications and Future Directions

Therapeutic Development

  • Antimicrobial Agents: Structural optimization to improve gram-negative coverage.

  • Targeted Cancer Therapies: Conjugation with fluorophores for theranostic applications .

Material Science

Chromene derivatives serve as fluorescent probes due to their rigid, conjugated systems . The trifluoromethyl group could enhance photostability for imaging applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator